Silane,ethynyl-2-d-trimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyltrimethylsilane can be synthesized through both direct and indirect methods. The direct synthesis method involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst . This method is favored for its simplicity and efficiency. The indirect synthesis method involves the reaction of other organosilicon compounds with acetylene or other alkynes . The choice of method depends on factors such as the availability of raw materials, reaction conditions, and desired product purity.
Industrial Production Methods
In industrial settings, the direct synthesis method is commonly used due to its scalability and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethynyltrimethylsilane undergoes various types of chemical reactions, including addition, substitution, and coupling reactions . These reactions are facilitated by the presence of the ethynyl group, which is highly reactive.
Common Reagents and Conditions
Addition Reactions: Ethynyltrimethylsilane can react with aldehydes and ketones to form enols or ketenes.
Substitution Reactions: It can undergo substitution reactions with halogenated hydrocarbons to produce silicone compounds with specific substituents.
Coupling Reactions: It is commonly used in nickel-catalyzed cross-coupling reactions with benzonitriles.
Major Products
The major products formed from these reactions include enols, ketenes, and various silicone compounds with specific functional groups .
Scientific Research Applications
Ethynyltrimethylsilane has a wide range of applications in scientific research:
Materials Science: It is employed in the chemical vapor deposition of polycarbosilane films.
Drug Research and Development: It serves as an intermediate in the synthesis of potential tyrosine kinase 2 inhibitors.
Microwave-Assisted Reactions: It is used in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reactions.
Mechanism of Action
The mechanism by which ethynyltrimethylsilane exerts its effects is primarily through its reactivity with various organic compounds. The ethynyl group facilitates addition, substitution, and coupling reactions, allowing the compound to form a wide range of products with specific structures and functions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Ethynyltrimethylsilane can be compared with other similar compounds, such as:
Trimethylsilylacetylene: Similar in structure but lacks the deuterium atom present in ethynyl-2-d-trimethylsilane.
Phenylacetylene: Contains a phenyl group instead of the trimethylsilyl group, leading to different reactivity and applications.
Propyne: A simpler alkyne without the silicon component, used in different types of chemical reactions.
Ethynyltrimethylsilane is unique due to its combination of the ethynyl group and the trimethylsilyl group, which provides it with distinct reactivity and stability properties .
Properties
IUPAC Name |
2-deuterioethynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMFRHBXRUITQE-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497284 | |
Record name | (~2~H)Ethynyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-46-9 | |
Record name | (~2~H)Ethynyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Trimethylsilyl)acetylene-d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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